molecular formula C6H10O4 B1141951 D-Altritol,  3,4:5,6-dianhydro-  (9CI) CAS No. 124379-12-0

D-Altritol, 3,4:5,6-dianhydro- (9CI)

Cat. No.: B1141951
CAS No.: 124379-12-0
M. Wt: 146.142
InChI Key: SLCYKOOIDIZPEF-UHFFFAOYSA-N
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Description

D-Altritol, 3,4:5,6-dianhydro- (9CI) is a bicyclic derivative of D-altritol, characterized by the removal of two water molecules to form anhydride bridges at the 3,4- and 5,6-positions. This structural modification confers unique physicochemical and biochemical properties, distinguishing it from its parent sugar alcohol. Research has revealed its role as a substrate for bacterial ATP-binding cassette (ABC) transporters, particularly in Agrobacterium tumefaciens C58, where it is catabolized via a previously unknown pathway involving solute-binding proteins (SBPs) like A6X5Q5 . Transcriptomic studies demonstrate significant upregulation (several thousand-fold) of genes associated with D-altritol catabolism during bacterial growth on this substrate, highlighting its metabolic relevance .

Properties

CAS No.

124379-12-0

Molecular Formula

C6H10O4

Molecular Weight

146.142

IUPAC Name

1-[3-(oxiran-2-yl)oxiran-2-yl]ethane-1,2-diol

InChI

InChI=1S/C6H10O4/c7-1-3(8)5-6(10-5)4-2-9-4/h3-8H,1-2H2

InChI Key

SLCYKOOIDIZPEF-UHFFFAOYSA-N

SMILES

C1C(O1)C2C(O2)C(CO)O

Synonyms

D-Altritol, 3,4:5,6-dianhydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Isosorbide and Stereoisomers

Isosorbide (1,4:3,6-dianhydro-D-glucitol) and its stereoisomers—isomannide (1,4:3,6-dianhydro-D-mannitol) and isoidide (1,4:3,6-dianhydro-L-iditol)—share the bicyclic dianhydro structure but differ in hydroxyl group configurations (Figure 1). These spatial variations influence their physical properties and applications:

  • Isosorbide : Endo–exo configuration; melting point 335–337 K, used in bio-based polymers .
  • D-Altritol, 3,4:5,6-dianhydro- : Exhibits 7.9°C thermal stabilization in SBP binding assays, lower than D-mannitol (14.1°C) but comparable to D-galactitol (7.7°C) .

Table 1: Thermal Stabilization of Dianhydro Alditols in SBP Binding Assays

Compound Thermal Stabilization (°C) Reference
D-Altritol, 3,4:5,6-dianhydro- 7.9
D-Galactitol 7.7
D-Mannitol 14.1
Volemitol 10.9

1,2:5,6-Dianhydro-3,4-diacetylgalactitol (DADAG)

DADAG, a dianhydro galactitol derivative, demonstrates potent antileukemic activity with an IC50 of 24.6 mg·L⁻¹ against L1210 cells. Its mechanism involves irreversible inhibition of DNA synthesis, contrasting with D-altritol’s role in bacterial catabolism .

Non-Anhydro Alditols

D-Galactitol

D-Galactitol shares a similar catabolic pathway with D-altritol in A. tumefaciens C58, as evidenced by co-upregulation of AtuSorbD/AtuZnD operons during growth on both substrates. However, D-galactitol shows weaker thermal stabilization (7.7°C vs. 7.9°C) in SBP binding assays .

D-Mannitol and D-Arabitol

D-Mannitol and D-arabitol exhibit higher thermal stabilization (14.1°C and 11.2°C, respectively) in SBPs compared to D-altritol, suggesting stronger ligand-protein interactions.

Trianhydro Derivatives

Altritol, 1,2:3,4:5,6-trianhydro- (9CI) (CAS 128899-63-8) contains three anhydride bridges, increasing ring strain and reactivity compared to the dianhydro form.

Key Research Findings and Contradictions

  • Substrate Specificity vs. Thermal Stabilization : Despite higher thermal stabilization by D-mannitol and D-arabitol, D-altritol and D-galactitol are the preferred substrates for catabolic dehydrogenases, highlighting a disconnect between ligand binding and enzymatic activity .
  • Metabolic Pathway Novelty: The D-altritol catabolic pathway involves PF00106 and PF00107 Pfam families, with PF00106 dehydrogenases hypothesized to oxidize D-altritol, while PF00107 may act on alternative glycans .

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